molecular formula C10H11ClN2 B1592811 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride CAS No. 171084-93-8

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride

Cat. No. B1592811
M. Wt: 194.66 g/mol
InChI Key: FYJDPVBTMLJVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is a chemical compound with the CAS Number: 171084-93-8 . It has a molecular weight of 194.66 and its IUPAC name is 1,2,3,4-tetrahydro-6-isoquinolinecarbonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is 1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H .


Physical And Chemical Properties Analysis

This compound is a white to yellow to brown solid . and should be stored in a refrigerator . The shipping temperature is room temperature .

Scientific Research Applications

Synthesis of Alkaloids and Natural Products

1,2,3,4-Tetrahydroisoquinoline derivatives serve as starting materials or intermediates in the synthesis of various natural products and alkaloids. For example, they have been used in the synthesis of lamellarin G trimethyl ether and lamellarin U, highlighting their importance in the efficient introduction of acid-sensitive protecting groups under conditions that are less harsh than those required for classical reactions like the Bischler-Napieralski reaction (J. Liermann & T. Opatz, 2008).

Heterocyclic Chemistry

These compounds are also pivotal in the synthesis of a wide range of heterocyclic compounds, which are crucial for drug development. For instance, the reactivity of tetrahydroisoquinoline derivatives towards various reagents has been studied to synthesize tetrahydropyrimido[4,5-b]-quinoline derivatives, further demonstrating their versatility in creating compounds with potential antimicrobial activity (Y. M. Elkholy & M. A. Morsy, 2006).

Asymmetric Synthesis and Catalysis

In the field of asymmetric synthesis, these derivatives are essential for the enantioselective synthesis of compounds. A noteworthy application is in the preparation of benzylisoquinolines and tetrahydroprotoberberines, crucial structures in various bioactive molecules and pharmaceuticals, showcasing the role of tetrahydroisoquinoline derivatives in facilitating asymmetric transfer hydrogenation (Nancy Blank & T. Opatz, 2011).

Electrocatalytic Applications

Furthermore, derivatives of tetrahydroisoquinoline have been explored for their potential in electrocatalytic applications, such as the reduction of carbon dioxide, showcasing their utility beyond pharmaceuticals and into materials science and environmental chemistry (A.G.M.Mostafa Hossain, T. Nagaoka, & K. Ogura, 1997).

Novel Synthetic Methodologies

The chemical framework of tetrahydroisoquinoline derivatives enables the development of novel synthetic methodologies. For example, the one-pot synthesis of substituted cinnoline and benzo[h]cinnoline derivatives from these precursors demonstrates the compound's role in creating complex heterocyclic systems, which could have implications in drug discovery and development (M. A. Gomaa, 2003).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P351, P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-6-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJDPVBTMLJVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626582
Record name 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride

CAS RN

171084-93-8
Record name 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As an alternative procedure to that contained within Description 1, a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (6.0 g, 24 mmol) and triethylamine (7.4 ml, 5.36 g, 53 mmol) in dichloromethane (100 ml) was treated with trifluoroacetic anhydride (3.7 ml, 5.54 g, 26.4 mmol) with ice cooling. Mixture was stirred at 20° C. for 1.5 h. then partitioned between saturated aqueous NaHCO3 (250 ml) and dichloromethane (3×50 ml). Combined organic extracts were dried (Na2SO4) and evaporated in vacuo to give a solid (8.3 g). A mixture of the latter with copper (I) cyanide (5.1 g, 56.6 mmol) in 1-methyl-2-pyrrolidinone (100 ml) was heated at reflux under argon for 4 h, then cooled and partitioned between water (300 ml), 0.880 aqueous ammonia (100 ml) and dichloromethane (5×200 ml). Combined organic extracts were dried (Na2SO4) and evaporated in vacuo to give an oil. The latter was dissolved in ether and treated with ethereal HCl to give the title compound (4.47 g, 85%) as a colourless solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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